EPITAXOL, 2/'-(P)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

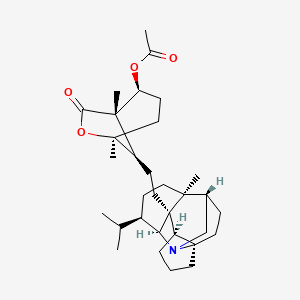

EPITAXOL, also known as Paclitaxel, is a natural product and an effective anti-cancer drug used in treating several types of cancers, including breast, lung, ovarian, and pancreatic cancers .

Synthesis Analysis

The Baran Synthesis of Paclitaxel (Taxol®) has become a mainstay of cancer chemotherapy. Phil S. Baran of Scripps/La Jolla developed a two-stage route to 2, based on the preparation and oxidation of 1 .

Molecular Structure Analysis

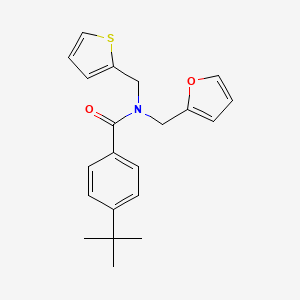

The molecular formula of EPITAXOL is C47H51NO14 . The exact mass is 853.330933 . For more detailed structural analysis, techniques such as X-ray structure analysis of small molecules via post-orientation within porous crystals can be used .

Chemical Reactions Analysis

The chemical reactions of EPITAXOL are complex and involve various stages. For example, the manipulation of oxidation states in organic molecules is pivotal to the conversion of functional groups and the synthesis of new structural motifs .

Physical And Chemical Properties Analysis

The molecular weight of EPITAXOL is 853.906 . The density is 1.4±0.1 g/cm3, and the boiling point is 957.1±65.0 °C at 760 mmHg . For a more comprehensive analysis of its physical and chemical properties, various techniques can be used .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment: Apoptosis and Autophagy Induction in Head and Neck Squamous Cell Carcinoma

7-Epitaxol: , a derivative of paclitaxel, has shown potential in cancer treatment, particularly in Head and Neck Squamous Cell Carcinoma (HNSCC) . Research indicates that 7-Epitaxol can suppress cell viability by inducing cell cycle arrest. It has been observed to induce cell death, mitochondrial membrane potential, and chromatin condensation in oral squamous cell carcinoma (OSCC) cell lines. The compound also regulates proteins of extrinsic and intrinsic pathways, increases the activation of caspases 3, 8, 9, and PARP, and induces apoptosis and autophagy through the ERK1/2 signaling pathway .

Electronics: Epitaxial Growth of Transition Metal Dichalcogenides

The epitaxial growth of monolayer WSe2-MoS2 lateral p-n junctions with an atomically sharp interface has been achieved, which is significant for electronic applications. These two-dimensional transition metal dichalcogenides (TMDCs) exhibit high on-off current ratios and distinctive electro-optical properties, making them suitable for constructing monolayer p-n rectifying diodes, light-emitting diodes, photovoltaic devices, and bipolar junction transistors .

Electrochemical Applications: Design of Epitaxial Heterostructures

Advancements in the design of epitaxial heterostructures have been made for electrochemical applications. The synthesis strategies developed provide a fundamental understanding of how to create epitaxial interfaces between different components, which is crucial for the development of various electrochemical devices .

Wirkmechanismus

- Additionally, 7-Epitaxol induces autophagy, as evidenced by LC3-I/II expression and reduced p62 levels in cancer cells .

Mode of Action

Biochemical Pathways

Result of Action

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of EPITAXOL, 2/'-(P)' involves the conversion of starting materials into intermediate compounds, which are then further transformed into the final product. The key steps in the synthesis pathway include the protection of functional groups, formation of key intermediates, and deprotection of functional groups to yield the final product.", "Starting Materials": [ "2-(4-bromophenyl)acetic acid", "3-hydroxybenzaldehyde", "methyl 3-aminocrotonate", "triethylamine", "p-toluenesulfonic acid", "sodium hydroxide", "acetic anhydride", "thionyl chloride", "methyl iodide", "sodium borohydride", "acetic acid", "methanol", "ethyl acetate", "dichloromethane", "hexanes" ], "Reaction": [ "Protection of 3-hydroxybenzaldehyde with acetic anhydride and triethylamine to form 3-acetoxybenzaldehyde", "Protection of 2-(4-bromophenyl)acetic acid with thionyl chloride to form 2-(4-bromophenyl)acetyl chloride", "Coupling of 3-acetoxybenzaldehyde and 2-(4-bromophenyl)acetyl chloride with p-toluenesulfonic acid as a catalyst to form 2-(4-bromophenyl)-3-(3-acetoxyphenyl)propanoic acid", "Reduction of 2-(4-bromophenyl)-3-(3-acetoxyphenyl)propanoic acid with sodium borohydride to form 2-(4-bromophenyl)-3-(3-hydroxyphenyl)propanoic acid", "Protection of 2-(4-bromophenyl)-3-(3-hydroxyphenyl)propanoic acid with methyl iodide and triethylamine to form 2-(4-bromophenyl)-3-(3-methoxyphenyl)propanoic acid", "Conversion of 2-(4-bromophenyl)-3-(3-methoxyphenyl)propanoic acid to methyl 2-(4-bromophenyl)-3-(3-methoxyphenyl)propanoate with methanol and p-toluenesulfonic acid as a catalyst", "Conversion of methyl 2-(4-bromophenyl)-3-(3-methoxyphenyl)propanoate to methyl 2-(4-bromophenyl)-3-(3-hydroxyphenyl)propanoate with sodium hydroxide", "Conversion of methyl 2-(4-bromophenyl)-3-(3-hydroxyphenyl)propanoate to 2-(4-bromophenyl)-3-(3-hydroxyphenyl)propanoic acid with hydrochloric acid", "Conversion of 2-(4-bromophenyl)-3-(3-hydroxyphenyl)propanoic acid to 2-(4-bromophenyl)-3-(3-phosphonomethoxyphenyl)propanoic acid with phosphorus oxychloride and dimethylformamide", "Deprotection of 2-(4-bromophenyl)-3-(3-phosphonomethoxyphenyl)propanoic acid with sodium hydroxide to yield EPITAXOL, 2/'-(P)'" ] } | |

CAS-Nummer |

179798-21-1 |

Produktname |

EPITAXOL, 2/'-(P) |

Molekularformel |

C8H8N2O3S |

Molekulargewicht |

0 |

Synonyme |

EPITAXOL, 2/'-(P) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.